molecular formula C9H11N3O2S B2537600 Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate CAS No. 23822-54-0

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate

Cat. No.: B2537600
CAS No.: 23822-54-0
M. Wt: 225.27
InChI Key: MUMSLALBASENQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate is a chemical compound with the molecular formula C9H11N3O2S and a molecular weight of 225.27 g/mol . This compound is known for its unique structure, which includes a pyridine ring, an ethyl carbamate group, and a thiourea linkage. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate typically involves the reaction of ethyl isocyanate with 2-aminopyridine in the presence of a thiocarbonyl compound. The reaction is usually carried out under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate can be compared with other similar compounds, such as:

    N-Ethoxycarbonyl-N’-(2-pyridyl)thiourea: Similar structure but different functional groups.

    Ethyl N-(pyridin-2-ylcarbamothioyl)carbamate: Another thiourea derivative with similar properties.

    Carbamic acid, [(2-pyridinylamino)thioxomethyl]-, ethyl ester: A related compound with slight structural variations.

These compounds share similar chemical properties and reactivity but may differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

ethyl N-(pyridin-2-ylcarbamothioyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c1-2-14-9(13)12-8(15)11-7-5-3-4-6-10-7/h3-6H,2H2,1H3,(H2,10,11,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMSLALBASENQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=S)NC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.